molecular formula C47H57NO13SSi B12290755 Methyl-1-(4'-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl--D-glycopyranuronate

Methyl-1-(4'-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl--D-glycopyranuronate

Cat. No.: B12290755
M. Wt: 904.1 g/mol
InChI Key: NOATULMQVVEPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This modulation can lead to the inhibition of cell proliferation in hormone-dependent breast cancer cells and the promotion of bone density in osteoporosis.

Comparison with Similar Compounds

Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate is unique due to its specific structural features and functional groups. Similar compounds include:

This compound’s unique combination of functional groups and structural features makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-35-21-22-36-37(27-35)62-44(32-15-19-34(20-16-32)61-63(8,9)47(4,5)6)38(36)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOATULMQVVEPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H57NO13SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.